

Check Availability & Pricing

In Vitro Activity of Umbralisib on Lymphoma Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Umbralisib hydrochloride	
Cat. No.:	B10800555	Get Quote

Audience: Researchers, scientists, and drug development professionals.

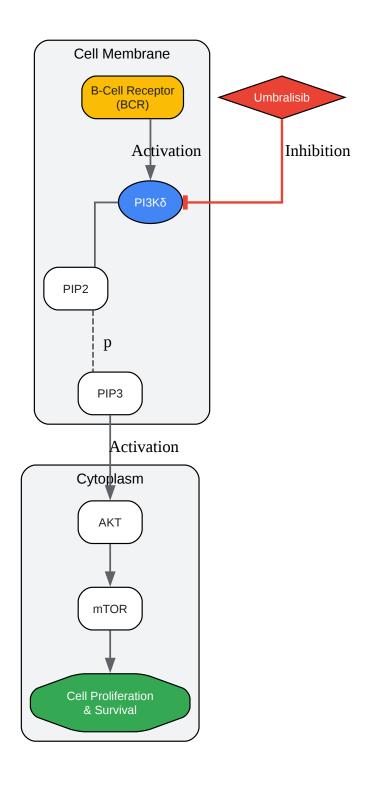
Abstract: Umbralisib (formerly TGR-1202) is an oral, dual inhibitor of phosphoinositide 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ).[1][2][3] The PI3K δ isoform is predominantly expressed in hematopoietic cells and is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[2][4][5] Umbralisib's additional inhibition of CK1 ϵ , a regulator of oncoprotein translation, distinguishes it from other PI3K inhibitors.[1][2] While Umbralisib was granted accelerated FDA approval for relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to safety concerns in clinical trials.[4][6][7] Nevertheless, the preclinical in vitro data remains a valuable resource for understanding the compound's biological activity and for the development of future kinase inhibitors. This technical guide provides a comprehensive overview of the in vitro studies of Umbralisib on lymphoma cell lines, focusing on its mechanism of action, effects on key signaling pathways, and quantitative activity.

Mechanism of Action

Umbralisib exerts its anti-lymphoma effects through the targeted inhibition of two distinct kinases:

PI3K-delta (PI3Kδ): As a key component of the B-cell receptor (BCR) signaling pathway,
 PI3Kδ is critical for the proliferation, survival, and differentiation of B-cells.[2][5] Its
 dysregulation is a hallmark of many B-cell cancers.[2] By inhibiting PI3Kδ, Umbralisib

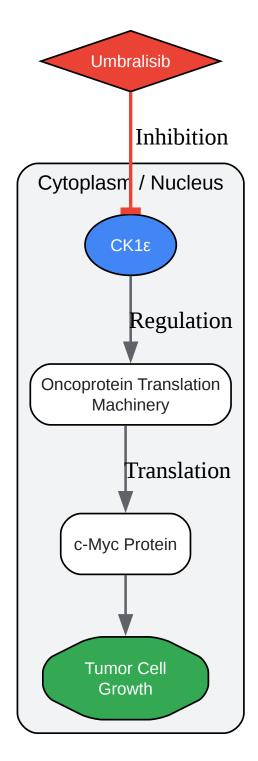
disrupts downstream signaling cascades, including the activation of AKT, which ultimately reduces lymphoma cell proliferation and survival.[4]


Casein Kinase 1 Epsilon (CK1ε): CK1ε is implicated in the pathogenesis of various cancers, including lymphoid malignancies, through its role in regulating oncoprotein translation.[8][9]
 Umbralisib's inhibition of CK1ε can lead to the potent repression of key oncoproteins such as c-Myc, contributing to its anti-tumor effects.[4][10][11]

Signaling Pathways Affected by Umbralisib

The dual inhibitory action of Umbralisib impacts critical signaling pathways that drive lymphoma cell growth and survival.

B-Cell Receptor (BCR) and PI3K/AKT Signaling Pathway: Engagement of the BCR activates a cascade that includes PI3Kδ. Umbralisib directly inhibits PI3Kδ, blocking the conversion of PIP2 to PIP3 and preventing the subsequent activation of downstream effectors like AKT and mTOR. This disruption is a primary mechanism of its anti-lymphoma activity.


Click to download full resolution via product page

Caption: Umbralisib inhibits PI3K δ , blocking the PI3K/AKT/mTOR pathway.

CK1ɛ and c-Myc Regulation Pathway: Umbralisib's inhibition of CK1ɛ interferes with pathways that regulate the translation and stability of oncogenic proteins. A key target of this action is c-

Myc, a transcription factor that is critical for the growth of many lymphomas.

Click to download full resolution via product page

Caption: Umbralisib inhibits CK1ɛ, leading to reduced c-Myc expression.

Quantitative Analysis of In Vitro Activity

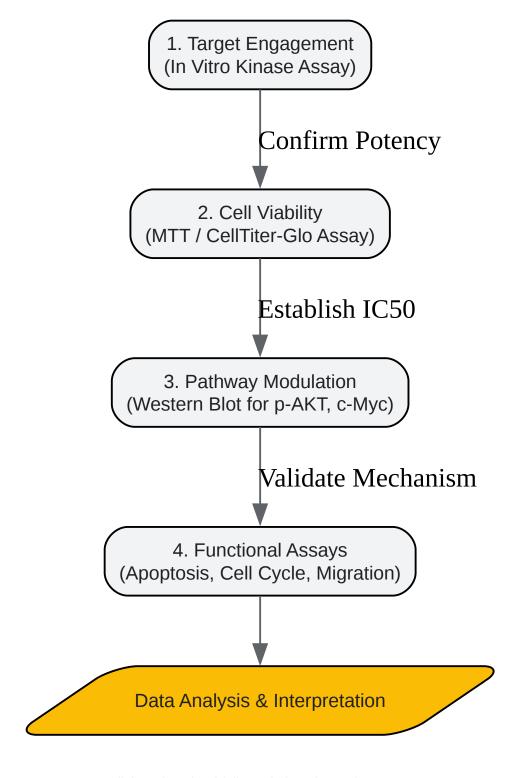
The inhibitory potency of Umbralisib has been quantified against its primary kinase targets and in various cell-based assays.

Table 1: Enzymatic and Target-Based Inhibitory Activity

Target	Activity Type	Value	Selectivity	Reference
ΡΙ3Κδ	IC50	22.2 nM	-	[4][12]
ΡΙ3Κδ	EC50	24.3 nM	-	[4][12]
CK1ε	EC50	6.0 μΜ	-	[10]
CK1ε	IC50	37 nM	-	[13]
ΡΙ3Κα	-	>1000-fold	High selectivity over alpha isoform	[4][12]
РІЗКβ	-	>30-50-fold	Moderate to high selectivity over beta isoform	[4][12]
РІЗКу	-	>15-50-fold	Moderate selectivity over gamma isoform	[12]

Table 2: Cellular Activity in Lymphoma and Related Cell Lines

Cell Line / Type	Effect	Concentration	Reference
Human whole blood CD19+ B-cells	Half-maximal inhibition of proliferation	100-300 nM	[4][10][12]
Human lymphoma and leukemia cell lines	Concentration- dependent inhibition of p-AKT (Ser473)	10 nM - 100 μM	[10]
LY7 (DLBCL cell line)	Potent repression of c-Myc expression	15-50 μΜ	[4][10]
Malignant B-cells	Inhibition of cell proliferation	Not specified	[6]
Lymphoma cell lines	Inhibition of CXCL12- mediated cell adhesion	Not specified	[6][8]
Lymphoma cell lines	Inhibition of CCL19- mediated cell migration	Not specified	[6][8]


Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating in vitro findings. The following sections describe standard methodologies used to characterize the activity of Umbralisib.

General Experimental Workflow

The in vitro evaluation of a kinase inhibitor like Umbralisib typically follows a structured workflow, from initial target inhibition assays to cellular functional assays.

Click to download full resolution via product page

Caption: General workflow for the in vitro evaluation of Umbralisib.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

- Cell Plating: Seed lymphoma cell lines (e.g., LY7, Raji) into 96-well plates at a density of 1 x
 10⁵ cells/mL in a final volume of 100 μL per well.[4]
- Compound Treatment: Prepare serial dilutions of Umbralisib from a DMSO stock. Add varying concentrations (e.g., 0.01 nM to 10 μM) to the wells. Include a vehicle-only control (DMSO).[4]
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[4]
- MTT Addition: Add 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[4]
- Formazan Crystal Formation: Incubate for 4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.[4]
- Solubilization: Add 100 μ L of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.[4]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[4]

Western Blot Analysis for Phospho-AKT and c-Myc

This technique is used to detect changes in the expression and phosphorylation status of key proteins within the signaling pathways affected by Umbralisib.

- Cell Treatment and Lysis: Treat lymphoma cells with Umbralisib at desired concentrations and for various time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay to ensure equal loading.[4]

- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[4]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-c-Myc, and a loading control like anti-β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory activity of Umbralisib on its purified target kinases.

- Reaction Setup: The assay is typically performed in a 96- or 384-well plate format.[2]
- Component Addition: Each well contains the purified recombinant kinase (PI3Kδ or CK1ε), a suitable substrate (e.g., PIP2 for PI3Kδ; a specific peptide for CK1ε), and radiolabeled or modified ATP.[2]
- Inhibitor Addition: Add Umbralisib across a range of concentrations to determine dosedependent inhibition.[2]
- Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature for a specific period.
- Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be measured via radioactivity, fluorescence, or luminescence, depending on the assay format.

 Data Analysis: Plot the percentage of kinase inhibition against the Umbralisib concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The initial in vitro studies of Umbralisib have clearly established its mechanism of action as a dual inhibitor of PI3K δ and CK1 ϵ .[4] The available data demonstrates its ability to inhibit key signaling pathways, such as the PI3K/AKT and c-Myc pathways, which are crucial for the proliferation and survival of lymphoma cells.[4] Furthermore, Umbralisib has been shown to interfere with lymphoma cell migration and adhesion.[6][8] While the agent is no longer clinically available, the comprehensive in vitro characterization and the detailed experimental protocols provide a valuable foundation for the ongoing research and development of novel, safer, and more effective kinase inhibitors for hematological malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. benchchem.com [benchchem.com]
- 5. Umbralisib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Umbralisib | C31H24F3N5O3 | CID 72950888 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Umbralisib Wikipedia [en.wikipedia.org]
- 8. umbralisib [drugcentral.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]

- 11. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vitro Activity of Umbralisib on Lymphoma Cell Lines: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800555#in-vitro-activity-of-umbralisib-on-lymphoma-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com